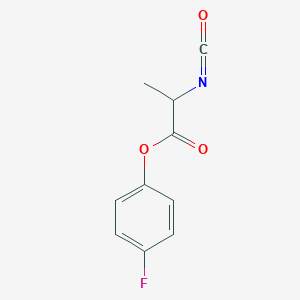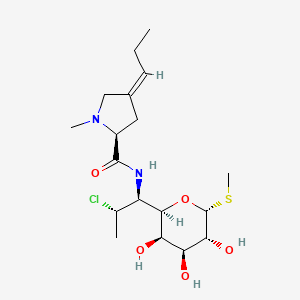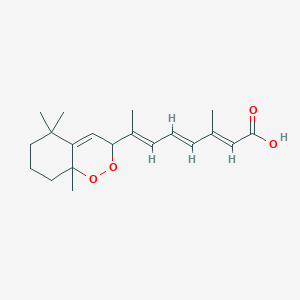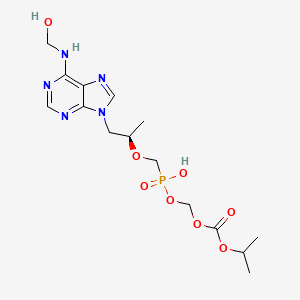
((Hydroxy((((R)-1-(6-((hydroxymethyl)amino)-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)oxy)methyl isopropyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((Hydroxy(((®-1-(6-((hydroxymethyl)amino)-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)oxy)methyl isopropyl carbonate is a complex organic compound with a unique structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((Hydroxy(((®-1-(6-((hydroxymethyl)amino)-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)oxy)methyl isopropyl carbonate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the purine derivative, followed by the introduction of the hydroxymethyl and amino groups. The final steps involve the formation of the carbonate ester linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
((Hydroxy(((®-1-(6-((hydroxymethyl)amino)-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)oxy)methyl isopropyl carbonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino group can be reduced to form amines.
Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield aldehydes or ketones, while reduction of the amino group may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ((Hydroxy(((®-1-(6-((hydroxymethyl)amino)-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)oxy)methyl isopropyl carbonate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential role in cellular processes. Its ability to interact with various biomolecules makes it a valuable tool for probing biochemical pathways and understanding cellular mechanisms.
Medicine
In medicine, ((Hydroxy(((®-1-(6-((hydroxymethyl)amino)-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)oxy)methyl isopropyl carbonate is investigated for its therapeutic potential. Its unique chemical properties may enable the development of new drugs for treating various diseases.
Industry
In industry, this compound is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it suitable for a wide range of industrial applications.
Wirkmechanismus
The mechanism of action of ((Hydroxy(((®-1-(6-((hydroxymethyl)amino)-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)oxy)methyl isopropyl carbonate involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other purine derivatives and carbonate esters. These compounds share structural similarities with ((Hydroxy(((®-1-(6-((hydroxymethyl)amino)-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)oxy)methyl isopropyl carbonate but may differ in their functional groups and reactivity.
Uniqueness
The uniqueness of ((Hydroxy(((®-1-(6-((hydroxymethyl)amino)-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)oxy)methyl isopropyl carbonate lies in its combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C15H24N5O8P |
|---|---|
Molekulargewicht |
433.35 g/mol |
IUPAC-Name |
[(2R)-1-[6-(hydroxymethylamino)purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid |
InChI |
InChI=1S/C15H24N5O8P/c1-10(2)28-15(22)25-8-27-29(23,24)9-26-11(3)4-20-6-18-12-13(19-7-21)16-5-17-14(12)20/h5-6,10-11,21H,4,7-9H2,1-3H3,(H,23,24)(H,16,17,19)/t11-/m1/s1 |
InChI-Schlüssel |
UKJXDNGUPTYVFW-LLVKDONJSA-N |
Isomerische SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)NCO)OCP(=O)(O)OCOC(=O)OC(C)C |
Kanonische SMILES |
CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)NCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


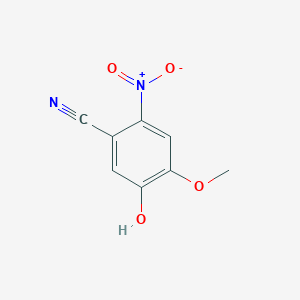

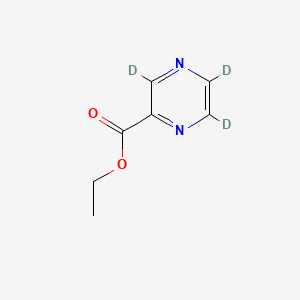
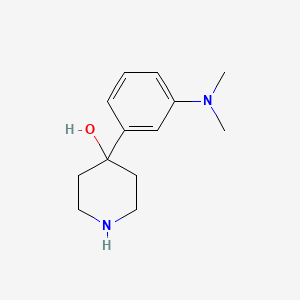
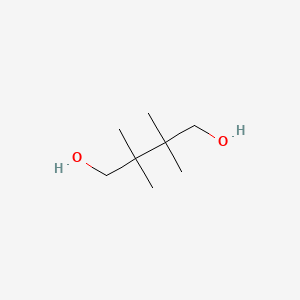
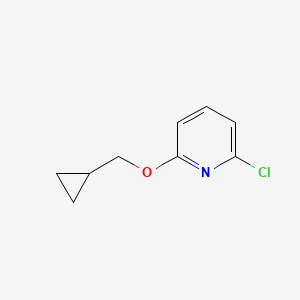



![(3R,5S)-5-(6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic acid](/img/structure/B13444821.png)
